molecular formula C15H18N2O3S B10977923 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10977923
M. Wt: 306.4 g/mol
InChI Key: TWHNUWXFSRUUQG-UHFFFAOYSA-N
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Description

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a synthetic organic compound that features a thiophene ring substituted with cyano and dimethyl groups, linked to a cyclohexanecarboxylic acid moiety through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its combined structural features of a thiophene ring and a cyclohexanecarboxylic acid moiety, which confer distinct pharmacological and electronic properties.

Biological Activity

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclohexane ring, a carboxylic acid group, and a thiophene moiety, suggests diverse biological activities. This article explores the biological activity of this compound through various studies and data tables, highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3S, with a molecular weight of 306.4 g/mol. The compound's structure includes a cyano group which may enhance its reactivity and biological interactions.

Property Value
Molecular FormulaC15H18N2O3S
Molecular Weight306.4 g/mol
LogP2.4737
Polar Surface Area68.588
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Similar compounds have shown promising antitumor effects, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties based on structural similarities with known anti-inflammatory agents.
  • Enzyme Inhibition : Studies indicate that the compound could inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating conditions like gout or hyperuricemia.

The mechanism of action for this compound is not fully elucidated but may involve:

  • Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to various biological targets, which helps in understanding its therapeutic potential.
  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated cytotoxic activity through mechanisms involving tubulin polymerization inhibition, which may be relevant for this compound as well.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Antitumor Properties : A study reported that compounds with similar thiophene structures exhibited significant cytotoxicity against human tumor cell lines such as A549 and HeLa, indicating potential for further development as anticancer agents .
  • Enzyme Inhibition Research : Research on xanthine oxidase inhibitors has shown that certain derivatives can effectively reduce enzyme activity, suggesting that this compound might also exhibit similar properties .

Comparative Analysis with Related Compounds

The following table compares the biological activity of several compounds with structural similarities to this compound:

Compound Name Structural Features Biological Activity
4-(4-Chlorophenyl)-5-(dimethylamino)-1H-pyrroleContains a chlorophenyl group; cyclic structureAntitumor activity
3-(4-Methoxyphenyl)-4,5-dimethylthiazoleFeatures a thiazole ring; potential anti-inflammatory effectsAnti-inflammatory
5-(4-Fluorophenyl)-1H-pyrroleFluorinated aromatic system; cyclic structureAnticancer properties

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18N2O3S/c1-8-9(2)21-14(12(8)7-16)17-13(18)10-5-3-4-6-11(10)15(19)20/h10-11H,3-6H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

TWHNUWXFSRUUQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CCCCC2C(=O)O)C

Origin of Product

United States

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